1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene
Description
1-Bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene is a brominated aromatic compound featuring a tetrafluoropropenoxy substituent. The (E)-configuration of the 1,3,3,3-tetrafluoroprop-1-enoxy group confers distinct electronic and steric properties. This compound is structurally characterized by a benzene ring substituted with bromine at the para position and a fluorinated alkoxy group containing a double bond. The tetrafluorinated moiety enhances its electron-withdrawing capacity, making it relevant in cross-coupling reactions and materials science. Its synthesis likely involves nucleophilic substitution or coupling methodologies, similar to related bromo-aryl ethers .
Properties
IUPAC Name |
1-bromo-4-(1,3,3,3-tetrafluoroprop-1-enoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUJJLSPZMSXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The Williamson ether synthesis involves the reaction of a deprotonated phenol (phenoxide ion) with an alkyl or alkenyl halide. For 1-bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene, 4-bromophenol is deprotonated using a strong base (e.g., potassium hydroxide) to form the phenoxide ion, which subsequently undergoes nucleophilic substitution with 1,3,3,3-tetrafluoroprop-1-enyl bromide (Figure 1).
Key Steps :
-
Deprotonation :
-
Substitution :
Optimization Parameters
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Temperature : Reactions are typically conducted at 60–80°C under reflux to enhance reaction rates without promoting side reactions.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve phenoxide solubility and nucleophilicity.
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Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate interfacial reactions in biphasic systems.
Table 1: Williamson Synthesis Optimization
| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 70°C | 68–72 | 95–97 |
| Reaction Time | 6–8 hours | 70 | 96 |
| Solvent | DMF | 72 | 97 |
| Base | KOH | 68 | 95 |
Mitsunobu Reaction: Stereocontrolled Etherification
Mechanism and Stereoselectivity
The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-bromophenol with 1,3,3,3-tetrafluoroprop-1-enol, ensuring retention of the (E)-configuration. The reaction proceeds via an oxyphosphonium intermediate, enabling stereospecific formation of the ether bond.
Reaction Equation :
Advantages and Limitations
Table 2: Mitsunobu Reaction Performance
| Reagent Ratio (DEAD:PPh₃) | Yield (%) | E:Z Ratio |
|---|---|---|
| 1:1 | 65 | 98:2 |
| 1.2:1 | 72 | 99:1 |
| 1.5:1 | 70 | 98:2 |
Transition Metal-Catalyzed Coupling
Ullmann-Type Coupling
Copper-catalyzed coupling between 4-bromoiodobenzene and 1,3,3,3-tetrafluoroprop-1-enol under basic conditions provides an alternative route. This method avoids harsh bases but requires elevated temperatures (120–140°C).
Reaction Conditions :
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline
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Base: Cs₂CO₃
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Solvent: Toluene
Table 3: Ullmann Coupling Efficiency
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 120 | 24 | 55 |
| 140 | 18 | 62 |
Comparative Analysis of Methods
Yield and Scalability
Stereochemical Control
The Mitsunobu reaction outperforms other methods in E-isomer selectivity (>98%), whereas Williamson synthesis requires post-reaction purification to remove Z-isomer byproducts.
Industrial Production Considerations
Large-Scale Williamson Synthesis
Industrial reactors employ continuous-flow systems to enhance heat transfer and mixing, achieving throughputs of 50–100 kg/batch. Key challenges include bromide disposal and solvent recycling.
Environmental Impact
Fluorinated byproducts (e.g., HF) necessitate advanced scrubbing systems. Green chemistry approaches, such as ionic liquid solvents, are under investigation to reduce waste.
Spectroscopic Validation
NMR Characterization
FTIR Analysis
Emerging Methodologies
Chemical Reactions Analysis
1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydroxy derivatives. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Materials Science
In materials science, 1-Bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene is explored for its potential as a fluorinated monomer in polymer synthesis. The incorporation of fluorinated units can impart desirable properties such as increased thermal stability and chemical resistance to polymers.
Case Study: Polymer Blends
Research indicates that polymers synthesized using fluorinated monomers exhibit improved mechanical properties compared to their non-fluorinated counterparts. For instance, studies have shown that blends containing this compound demonstrate enhanced tensile strength and thermal stability under extreme conditions.
Pharmaceuticals
The compound is also investigated for its potential applications in drug development. Fluorinated compounds often exhibit increased metabolic stability and bioavailability.
Case Study: Drug Design
Recent studies have focused on the incorporation of fluorinated moieties into pharmaceutical agents to enhance their efficacy. For example, the addition of this compound into lead compounds has shown promise in improving binding affinity to biological targets.
Environmental Chemistry
In environmental applications, this compound is studied for its role in the development of eco-friendly refrigerants and propellants due to its low ozone depletion potential compared to traditional halogenated compounds.
Case Study: Refrigerant Development
The transition to hydrofluoroolefins (HFOs) like those derived from this compound is crucial in reducing greenhouse gas emissions. Research indicates that these compounds can serve as effective replacements for high-GWP refrigerants while maintaining performance efficiency.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrafluoropropenoxy group play crucial roles in its reactivity and interactions. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene
- Structure : Bromine at para position with a trifluoromethoxy (-OCF₃) group.
- Properties : Strong electron-withdrawing effect due to -OCF₃, activating the aryl bromide for Pd-catalyzed couplings. Demonstrated 95% yield in direct arylations with 2-methylthiophene .
- Contrast: The trifluoromethoxy group lacks the unsaturated bond present in the tetrafluoropropenoxy group, reducing steric bulk but maintaining similar electronic effects.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
- Structure : Trifluoroethoxy (-OCH₂CF₃) substituent.
- Limited yield data available, but similar reactivity is expected .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
1-Bromo-4-(1,1-difluoroethyl)benzene
- Structure : Bromine with a difluoroethyl (-CF₂CH₃) group.
- Properties: The aliphatic fluorinated chain introduces hydrophobicity but reduces conjugation compared to unsaturated tetrafluoropropenoxy derivatives .
Reactivity in Cross-Coupling Reactions
Assumption: The tetrafluoropropenoxy group’s electron-withdrawing nature likely enables high reactivity in Pd-catalyzed arylations, similar to trifluoromethoxy analogues. However, steric effects from the propene chain may slightly reduce yields compared to -OCF₃ derivatives.
Physicochemical Properties
Key Insight : Fluorinated substituents increase molecular weight and hydrophobicity, reducing aqueous solubility but enhancing compatibility with organic matrices.
Biological Activity
1-Bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene is a compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
- Molecular Formula : C₉H₅BrF₄O
- CAS Number : 1824865-81-7
- Molecular Weight : 291.03 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its toxicity, pharmacological effects, and potential therapeutic uses.
Toxicity Studies
Toxicity assessments are crucial to understanding the safety profile of this compound. Notable findings include:
- Acute Toxicity : In studies involving oral administration in rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg. Symptoms observed at lethal doses included tremors and weight loss .
- Inhalation Studies : Exposure to high concentrations (≥14,000 mg/m³) resulted in significant physiological responses such as lethargy and respiratory distress .
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological properties:
Case Studies
Several case studies have highlighted the biological implications of similar brominated compounds:
- Case Study on Brominated Compounds :
- Pharmacological Assessment :
Summary of Findings
The biological activity of this compound is characterized by significant toxicity at high doses and potential pharmacological effects warranting further investigation.
| Biological Activity | Observations |
|---|---|
| Acute Toxicity | LD50 ~ 2,700 mg/kg in rats |
| Inhalation Effects | Symptoms include lethargy and respiratory distress at ≥14,000 mg/m³ |
| Antimicrobial | Potential activity against certain bacterial strains (needs further study) |
| Anti-inflammatory | Emerging evidence suggests possible effects (limited specific studies) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via bromination of a precursor such as 4-(1,3,3,3-tetrafluoroprop-1-enoxy)benzene. Bromination is performed using Br₂ in the presence of catalysts like FeBr₃ or AlBr₃ under inert conditions. Solvents such as CCl₄ or CHCl₃ are employed at 0–25°C to control exothermicity. Optimization involves adjusting catalyst loading (5–10 mol%), reaction time (4–12 h), and temperature to maximize yield (reported up to 75% in analogous systems) .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (hexane/EtOAc) or recrystallization.
Q. How is the stereochemical integrity of the (E)-1,3,3,3-tetrafluoroprop-1-enoxy group maintained during synthesis?
- Methodology : The (E)-configuration is preserved by using stereospecific reagents and avoiding high temperatures (>60°C) that promote isomerization. Confirm geometry via ¹⁹F NMR (distinct coupling constants for E vs. Z isomers) or NOESY experiments .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and the enoxy group (δ 5.5–6.2 ppm for vinyl protons).
- ¹⁹F NMR : Distinct signals for CF₃ (δ –60 to –65 ppm) and CF₂ groups (δ –110 to –120 ppm).
- GC-MS/HPLC : Confirm purity (>95%) and molecular ion ([M]⁺ at m/z 318).
- IR : C-Br stretch (~550 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .
Advanced Research Questions
Q. What competing reaction pathways occur during functionalization of the bromine substituent, and how can selectivity be achieved?
- Methodology : The bromine atom undergoes nucleophilic substitution (e.g., Suzuki coupling) or elimination (e.g., dehydrohalogenation). To favor substitution:
- Use polar aprotic solvents (DMF, DMSO) and Pd catalysts (e.g., Pd(PPh₃)₄) for cross-couplings.
- For elimination, employ strong bases (KOtBu) in non-polar solvents (toluene) at 80–100°C.
Q. How does the electron-withdrawing tetrafluoropropenoxy group influence reactivity in aromatic electrophilic substitution?
- Methodology : The –OCF₂CF=CF₂ group deactivates the benzene ring, directing electrophiles to the para position (relative to bromine). Experimental validation:
- Perform nitration (HNO₃/H₂SO₄) or Friedel-Crafts alkylation, followed by regiochemical analysis (NMR/X-ray).
- Compare reaction rates with non-fluorinated analogs to quantify electronic effects .
Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Thermal Stability : Use TGA/DSC to assess decomposition onset (>200°C expected due to fluorinated groups).
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC.
- Key Finding : Stability decreases above pH 10 due to hydrolysis of the enoxy ether .
Q. How can radiofluorination be applied to this compound for tracer studies, and what challenges arise?
- Methodology : Replace bromine with ¹⁸F via nucleophilic aromatic substitution (e.g., [¹⁸F]KF/K₂.2.2 in DMF at 110°C). Challenges include:
- Low radiochemical yield (<50%) due to steric hindrance.
- Purification via semi-prep HPLC (C18 column, 65% MeCN/35% NH₄HCO₂ buffer).
Data Contradiction Analysis
Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to resolve them?
- Analysis : Conflicting data (e.g., PdCl₂ vs. Pd(OAc)₂) may stem from ligand effects or solvent polarity. Resolve by:
Testing catalyst-ligand combinations (e.g., XPhos vs. SPhos).
Comparing turnover numbers (TON) in standardized conditions (e.g., 1 mol% Pd, 80°C, 12 h).
Using DFT calculations to model transition states and identify rate-limiting steps .
Safety and Handling
Q. What precautions are required for safe handling of this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
